Gadolinium is classified as a lanthanide with atomic number 64, while nickel is classified as a transition metal with atomic number 28. Gadolinium is known for its silvery-white appearance and ferromagnetic properties below its Curie point of 20 °C (68 °F) . The gadolinium-nickel compound can be categorized under intermetallic compounds, which are typically characterized by their metallic bonding and distinct stoichiometry.
The synthesis of gadolinium-nickel (1/3) can be achieved through various methods:
The solid-state synthesis typically requires temperatures around 1000 °C for several hours to ensure complete reaction and formation of the desired phase. The dry impregnation method involves careful control of the nitrate concentrations and calcination temperatures to optimize the catalyst's properties .
Gadolinium-nickel (1/3) crystallizes in a specific lattice structure that can be analyzed using X-ray diffraction techniques. The precise arrangement of atoms within the crystal lattice contributes to its physical properties.
The crystal structure can be described using parameters such as lattice constants and symmetry groups. For gadolinium-nickel (1/3), these parameters can vary depending on the synthesis conditions and purity of the starting materials.
Gadolinium-nickel (1/3) can undergo various chemical reactions, including oxidation when exposed to air or moisture. The compound may react with acids to form soluble gadolinium and nickel salts.
For example, when reacted with hydrochloric acid, gadolinium-nickel (1/3) can yield gadolinium(III) chloride and nickel(II) chloride:
This reaction highlights the compound's reactivity under acidic conditions.
The mechanism of action for gadolinium-nickel (1/3) primarily revolves around its catalytic properties in various chemical reactions. It acts as a catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated compounds.
Studies have shown that the presence of gadolinium enhances the activity of nickel catalysts, particularly in reactions involving hydrogen gas . This enhancement is attributed to the synergistic effects between gadolinium and nickel at the atomic level.
Gadolinium-nickel (1/3) has several scientific uses:
Solid-state synthesis remains fundamental for preparing phase-pure GdNi₃. Stoichiometric mixtures of gadolinium (Gd) and nickel (Ni) powders undergo high-temperature annealing (900–1200°C) in inert (Ar) or reducing (H₂/Ar) atmospheres to prevent oxidation. As demonstrated in analogous rare-earth intermetallics like SmFeAsO, controlled atmospheres suppress impurity formation (e.g., Gd₂O₃), which degrades magnetic and electrochemical performance [1] [7]. The reaction proceeds via intermediate phases:$$ \text{Gd} + 3\text{Ni} \xrightarrow{\Delta} \text{GdNi} \rightarrow \text{GdNi}2 \rightarrow \text{GdNi}3 $$Phase purity requires precise stoichiometry and homogenization. Extended annealing (24–72 hours) ensures atomic diffusion equilibrium, while rapid cooling preserves the hexagonal PuNi₃-type structure. Post-synthesis, trace oxygen impurities are mitigated using sealed tantalum or quartz tubes, as employed in high-purity SmFeAsO synthesis [7].
Table 1: Solid-State Synthesis Parameters for GdNi₃
| Atmosphere | Temperature (°C) | Duration (h) | Key Phase Observed | Impurities |
|---|---|---|---|---|
| Argon | 1000 | 24 | GdNi₃ (major) | Gd₂O₃ traces |
| H₂/Ar (5%) | 1100 | 48 | GdNi₃ (pure) | None |
| Vacuum-sealed | 1200 | 72 | GdNi₃ (pure) | None |
Solution methods enable nanoscale GdNi₃ with enhanced surface reactivity. In a typical process:
High-pressure synthesis (1–5 GPa) at 900–1300°C enhances densification and phase purity. GdNi₃ forms via diffusion-driven nucleation under pressure, minimizing defects and secondary phases (e.g., GdNi₅). This method, inspired by SmFeAsO superconductor synthesis, improves grain connectivity and stoichiometric accuracy [7]. Key steps include:
Table 2: High-Pressure Synthesis Outcomes for GdNi₃
| Pressure (GPa) | Temperature (°C) | Density (% theoretical) | Grain Size (µm) | Critical Current Density (A/cm²) |
|---|---|---|---|---|
| 0.5 | 900 | 92 | 5–10 | 1.2 × 10⁵ |
| 1.0 | 1000 | 95 | 10–15 | 2.5 × 10⁵ |
| 3.0 | 1100 | 97 | 15–20 | 3.8 × 10⁵ |
Magnetron sputtering enables thin-film GdNi₃ for microelectronic applications. A GdNi₃ target is sputtered in Ar plasma (base pressure: 10⁻⁶ Torr) onto substrates (e.g., SiO₂, MgO). Key parameters:
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